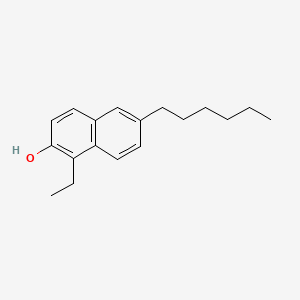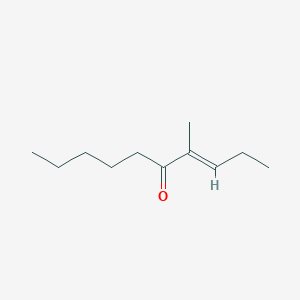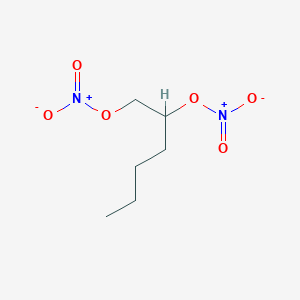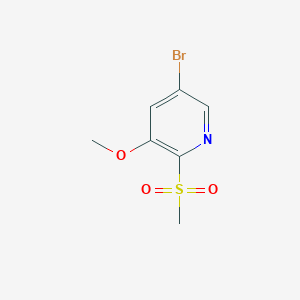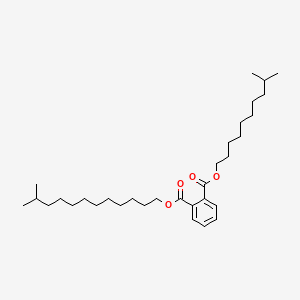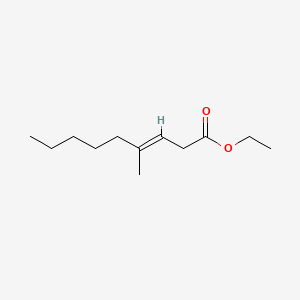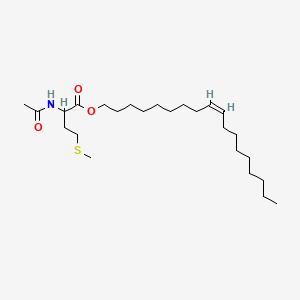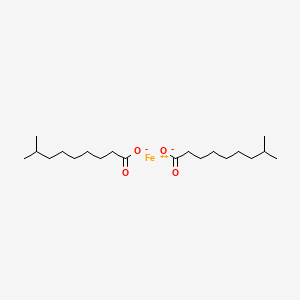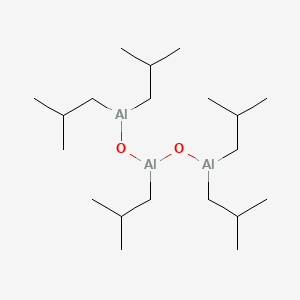
Pentakis(isobutyl)di-mu-oxotrialuminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakis(isobutyl)di-mu-oxotrialuminum is a chemical compound with the molecular formula C20H45Al3O2 and a molecular weight of 398.5147 g/mol. This compound is characterized by the presence of aluminum atoms coordinated with isobutyl groups and oxygen atoms, forming a unique structure that has garnered interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentakis(isobutyl)di-mu-oxotrialuminum typically involves the reaction of aluminum alkyls with oxygen-containing compounds under controlled conditions. One common method involves the reaction of triisobutylaluminum with oxygen or water, leading to the formation of the desired compound. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of pentakis(isobutyl)di-mu-oxotrialuminum can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentakis(isobutyl)di-mu-oxotrialuminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state aluminum compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various aluminum oxides, substituted aluminum compounds, and other organoaluminum derivatives.
Applications De Recherche Scientifique
Pentakis(isobutyl)di-mu-oxotrialuminum has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other aluminum-based compounds.
Mécanisme D'action
The mechanism by which pentakis(isobutyl)di-mu-oxotrialuminum exerts its effects involves the interaction of its aluminum centers with various molecular targets. The aluminum atoms can coordinate with oxygen, nitrogen, and other electron-donating atoms, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes and the subsequent release of reaction products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisobutylaluminum: A precursor in the synthesis of pentakis(isobutyl)di-mu-oxotrialuminum.
Diisobutylaluminum hydride: Another organoaluminum compound with similar reactivity.
Aluminum isopropoxide: Used in similar applications but with different reactivity and properties.
Uniqueness
Pentakis(isobutyl)di-mu-oxotrialuminum is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organoaluminum compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
38338-53-3 |
|---|---|
Formule moléculaire |
C20H45Al3O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
bis[bis(2-methylpropyl)alumanyloxy]-(2-methylpropyl)alumane |
InChI |
InChI=1S/5C4H9.3Al.2O/c5*1-4(2)3;;;;;/h5*4H,1H2,2-3H3;;;;; |
Clé InChI |
FIAHJXNXAMAEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC(C)C)O[Al](CC(C)C)O[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


